molecular formula C9H11N3O4 B2998151 Ethyl (4-amino-3-nitrophenyl)carbamate CAS No. 25917-87-7

Ethyl (4-amino-3-nitrophenyl)carbamate

Cat. No. B2998151
CAS RN: 25917-87-7
M. Wt: 225.204
InChI Key: IKLWBOYNDKAKPJ-UHFFFAOYSA-N
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Description

Ethyl (4-amino-3-nitrophenyl)carbamate is a compound with the molecular formula C9H11N3O4 . It is a type of carbamate, which is a class of compounds that are derived from carbamic acid . Carbamates have various applications in fields such as pharmaceuticals and agrochemicals .


Synthesis Analysis

A series of new carbamates of 4-nitrophenylchloroformate, which includes Ethyl (4-amino-3-nitrophenyl)carbamate, were synthesized in a simple nucleophilic substitution reaction . This process involved using different acyclic and cyclic amines at temperatures between 10–40 °C for 1–2 hours with constant stirring in the presence of a base, TEA in THF .


Molecular Structure Analysis

The molecular structure of Ethyl (4-amino-3-nitrophenyl)carbamate was confirmed by its physicochemical properties and spectroanalytical data, which included IR, NMR, Mass spectra, and CHN analysis .


Chemical Reactions Analysis

The reaction of carbamation of amines has been frequently utilized in the synthesis of organic carbamates, including Ethyl (4-amino-3-nitrophenyl)carbamate . This process involves a three-component coupling of amines, carbon dioxide, and halides, which enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Research has explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from Ethyl (4-amino-3-nitrophenyl)carbamate. These compounds have been evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, highlighting their potential as anticancer agents (Temple et al., 1983).

Alterations of the Carbamate Group

Further studies focused on alterations of the carbamate group in similar compounds, demonstrating their importance in binding with cellular tubulin, cell cycle disruption, and cytotoxic activity against experimental neoplasms in mice. These alterations included changes in the ethyl group to other alkyl groups and modifications at the amino group, significantly affecting biological activity (Temple et al., 1989).

Antimitotic Agents

Ethyl (4-amino-3-nitrophenyl)carbamate derivatives have been examined for their antimitotic properties, particularly focusing on alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. These structural modifications were found to significantly influence cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells, with in vitro and in vivo activity correlations providing insights into their therapeutic potential (Temple et al., 1991).

Effects on Electrochemical and Electrochromic Properties

The introduction of different acceptor groups into Ethyl (4-amino-3-nitrophenyl)carbamate derivatives has been shown to affect their electrochemical and electrochromic properties. Studies on donor–acceptor type monomers indicate significant influences on UV–vis absorption spectra, fluorescent emission, and the electrochromic behavior of resulting polymers, suggesting applications in materials science and engineering (Hu et al., 2013).

Future Directions

The future directions for research on Ethyl (4-amino-3-nitrophenyl)carbamate and similar compounds could involve further exploration of their antimicrobial and antioxidant activities . Additionally, the development of efficient and safe methodologies for carbamate esters synthesis is an area of ongoing research .

properties

IUPAC Name

ethyl N-(4-amino-3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLWBOYNDKAKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-amino-3-nitrophenyl)carbamate

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